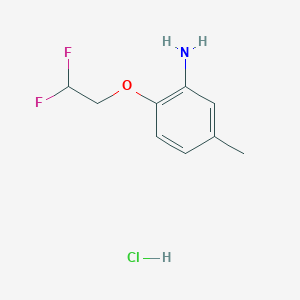

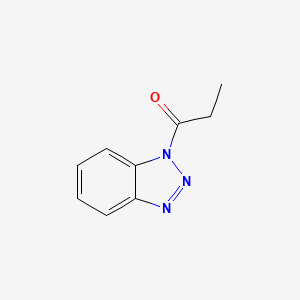

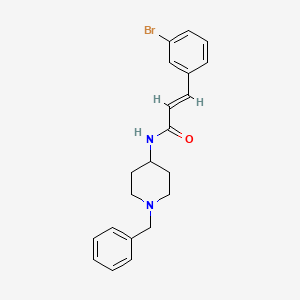

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to various research areas, including flavor chemistry, medicinal chemistry, and antimicrobial activity. The molecule contains several functional groups and structural motifs, such as methoxypyrazine, pyrrolidine, and pyrimidinone, which are known to contribute to the biological activity and chemical properties of compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of dimethyl-substituted methoxypyrazines, which are potent flavor compounds, involves nuclear magnetic resonance (NMR) spectroscopy for structural determination . Similarly, pyrrolidine derivatives have been synthesized as reversible inhibitors of monoamine oxidase, with the pyrrolidine ring being a critical feature for biological activity . Additionally, the synthesis of pyrimidinone derivatives fused with thiophene rings has been reported using citrazinic acid as a starting material, demonstrating the versatility of pyrimidinone as a core structure for further chemical modifications .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidinone core, which is a common feature in various biologically active compounds. For example, pyrazolo[4,3-d]pyrimidin-7-amines have been designed as human A3 adenosine receptor antagonists, where the pyrimidinone moiety is essential for receptor binding . The presence of a methoxypyrazine group in the compound is also significant, as methoxypyrazines are known for their contribution to flavors and aromas, as well as their occurrence in natural products .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the behavior of its functional groups. Methoxypyrazines, for example, have been analyzed for their role in off-flavors in wine and their presence in insects, indicating their stability and potential interactions with other compounds in complex matrices . The pyrrolidine and pyrimidinone rings are also known to participate in various chemical reactions, particularly in the context of synthesizing pharmaceutical agents with specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its multiple functional groups. Methoxypyrazines are known for their distinct sensory properties, which can be analyzed using gas chromatography and mass spectrometry . The solubility, melting point, and stability of the compound would be determined by the combined effects of the pyrrolidine and pyrimidinone structures, as well as the overall molecular architecture. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research highlights the synthesis of pyrimidinones, oxazinones, and their derivatives, including compounds similar to the specified chemical, showing good antibacterial and antifungal activities. These compounds are comparable to streptomycin and fusidic acid, which are used as reference drugs in antimicrobial treatments (Hossan et al., 2012).

Analogue of Guanine

- Novel Analogue of Guanine : A study synthesized a new guanine analogue, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, although it did not exhibit the potent antiviral activity shown by similar compounds (Ehler, Robins, & Meyer, 1977).

Molecular Recognition and Drug Action

- Cation Tautomerism and Drug Action : The study of aminopyrimidine, a key fragment in DNA bases, revealed its significance in molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing this functionality (Rajam et al., 2017).

Anticancer and Anti-Inflammatory Agents

- Synthesis of Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of compounds related to the specified chemical in treating cancer and inflammation (Rahmouni et al., 2016).

Synthesis of New Heterocycles

- Incorporating Pyrazolopyridine Moiety : This study utilized a key intermediate for the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, demonstrating the chemical's versatility in creating novel compounds with potential antimicrobial properties (Abu-Melha, 2013).

Safety and Hazards

Direcciones Futuras

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research could involve synthesizing and testing new pyrimidine derivatives, including potentially the compound you’ve mentioned, to discover new drugs with improved efficacy and safety profiles .

Propiedades

IUPAC Name |

3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-11-12(2)20-10-22(17(11)24)9-14(23)21-7-4-13(8-21)26-16-15(25-3)18-5-6-19-16/h5-6,10,13H,4,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDTUFURXUPUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)